Anisofolin A vs. Mono-p-coumaroyl Analog: Head-to-Head Antimalarial Potency Comparison
In a direct head-to-head assay within the same study, Anisofolin A demonstrated an antimalarial IC50 of 4.39 ± 0.25 µM against Plasmodium falciparum (3D7), whereas the closely related apigenin 7-O-β-D-(6''-p-E-coumaroyl)-glucoside, which lacks the second p-coumaroyl group, exhibited only 35% inhibition at 10 µM under the same experimental conditions [1]. This represents a clear, quantitative differentiation driven by the presence of the second acyl group.
| Evidence Dimension | Antimalarial activity (IC50) |
|---|---|
| Target Compound Data | 4.39 ± 0.25 µM |
| Comparator Or Baseline | Apigenin 7-O-β-D-(6''-p-E-coumaroyl)-glucoside |
| Quantified Difference | Anisofolin A achieves 50% inhibition at ~4.4 µM, while the comparator achieves only 35% inhibition at 10 µM, indicating a potency increase of >5-fold based on inhibition thresholds. |
| Conditions | In vitro assay against Plasmodium falciparum strain 3D7 |
Why This Matters
This data directly quantifies the functional advantage conferred by the 3'',6''-di-O-p-coumaroyl substitution over the mono-substituted analog, enabling researchers to select Anisofolin A specifically for studies requiring enhanced antimalarial potency.
- [1] Chinchansure, A. A., Arkile, M. A., Shukla, A., Shanmugam, D., Sarkar, D., & Joshi, S. P. (2015). Leucas mollissima, a Source of Bioactive Compounds with Antimalarial and Antimycobacterium Activities. Planta Medica Letters, 2(01), e35-e38. View Source
